Dimethyl 3-methylheptanedioate
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Overview
Description
Dimethyl 3-methylheptanedioate, also known as DMMDA, is a chemical compound that belongs to the class of organic compounds known as dicarboxylic acids. This compound is used in various scientific research applications due to its unique properties and characteristics.
Mechanism Of Action
The mechanism of action of Dimethyl 3-methylheptanedioate is not yet fully understood. However, it is believed that Dimethyl 3-methylheptanedioate acts as a precursor for the synthesis of various organic compounds, which exhibit a wide range of biological activities. For example, Dimethyl 3-methylheptanedioate-derived compounds have been shown to possess antimicrobial, anticancer, and anti-inflammatory properties.
Biochemical And Physiological Effects
Dimethyl 3-methylheptanedioate and its derivatives have been shown to exhibit various biochemical and physiological effects. For example, Dimethyl 3-methylheptanedioate-derived compounds have been shown to inhibit the growth of various bacterial and fungal strains. They have also been shown to possess anticancer properties by inducing apoptosis in cancer cells. Additionally, Dimethyl 3-methylheptanedioate-derived compounds have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
Dimethyl 3-methylheptanedioate has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. Another advantage is that it can be easily synthesized using standard laboratory techniques. However, one of the limitations of Dimethyl 3-methylheptanedioate is that it is highly reactive and unstable, which can make it difficult to handle and store.
Future Directions
There are several future directions for Dimethyl 3-methylheptanedioate research. One future direction is to investigate the mechanism of action of Dimethyl 3-methylheptanedioate and its derivatives in more detail. Another future direction is to explore the potential of Dimethyl 3-methylheptanedioate-derived compounds as novel therapeutic agents for the treatment of various diseases. Additionally, future research could focus on developing more efficient and sustainable methods for the synthesis of Dimethyl 3-methylheptanedioate and its derivatives.
In conclusion, Dimethyl 3-methylheptanedioate is a versatile chemical compound that has various scientific research applications. Its unique properties and characteristics make it an important starting material for the synthesis of various organic compounds. Although the mechanism of action of Dimethyl 3-methylheptanedioate is not yet fully understood, its derivatives have been shown to possess various biological activities. Future research could focus on exploring the potential of Dimethyl 3-methylheptanedioate-derived compounds as novel therapeutic agents.
Synthesis Methods
Dimethyl 3-methylheptanedioate can be synthesized by the reaction of 3-methylheptanedioic acid with methanol in the presence of a strong acid catalyst. The reaction proceeds via esterification, where the carboxylic acid group of the 3-methylheptanedioic acid reacts with the hydroxyl group of methanol to form the ester bond. The resulting product is then purified using standard laboratory techniques such as distillation and chromatography.
Scientific Research Applications
Dimethyl 3-methylheptanedioate has various scientific research applications due to its unique properties and characteristics. It is widely used as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. Dimethyl 3-methylheptanedioate is also used as a building block for the synthesis of polyesters, which find applications in the production of fibers, films, and coatings.
properties
CAS RN |
14226-72-3 |
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Product Name |
Dimethyl 3-methylheptanedioate |
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
dimethyl 3-methylheptanedioate |
InChI |
InChI=1S/C10H18O4/c1-8(7-10(12)14-3)5-4-6-9(11)13-2/h8H,4-7H2,1-3H3 |
InChI Key |
HJRDWNWLAOQATD-UHFFFAOYSA-N |
SMILES |
CC(CCCC(=O)OC)CC(=O)OC |
Canonical SMILES |
CC(CCCC(=O)OC)CC(=O)OC |
synonyms |
3-Methylheptanedioic acid dimethyl ester |
Origin of Product |
United States |
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